molecular formula C7H12N4O B1455800 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1541462-68-3

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No.: B1455800
CAS No.: 1541462-68-3
M. Wt: 168.2 g/mol
InChI Key: NZGWFUAWSYUJDP-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a chemical compound with the molecular formula C7H12N4O It features a morpholine ring substituted with a 1-methyl-1H-1,2,4-triazol-5-yl group

Mechanism of Action

Target of Action

It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine may interact with its targets in a similar manner.

Biochemical Pathways

It is known that triazole derivatives can have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It is known that triazole derivatives can have diverse biological activities , suggesting that this compound may have various molecular and cellular effects.

Action Environment

It is known that a polytriazolylamine ligand can stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the action of this compound may be influenced by environmental factors such as the presence of certain ions.

Biochemical Analysis

Biochemical Properties

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, leading to apoptosis or programmed cell death . It can also affect cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can alter the expression of genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light and heat . In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with initial cytotoxic effects followed by adaptive cellular responses . In in vivo studies, long-term exposure to this compound can lead to changes in tissue morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can exhibit toxic effects, including liver and kidney damage . The threshold for these effects varies depending on the species and the route of administration. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The compound can also affect the metabolism of other drugs by inhibiting or inducing the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance and pharmacokinetics . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct this compound to the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct it to the mitochondria, influencing cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of morpholine with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method is the one-pot synthesis, which involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and can be performed under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine is unique due to the presence of both a morpholine ring and a triazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)6-4-12-3-2-8-6/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWFUAWSYUJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
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3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
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3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 6
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